1-(2,4-Dimethylphenyl)butylamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H19N |
|---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)butan-1-amine |
InChI |
InChI=1S/C12H19N/c1-4-5-12(13)11-7-6-9(2)8-10(11)3/h6-8,12H,4-5,13H2,1-3H3 |
InChI Key |
ZZTDHDZQLDXJSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=C(C=C(C=C1)C)C)N |
Origin of Product |
United States |
Preparation Methods
Procedure Highlights
- The ketone intermediate is reacted with ammonia or ammonium salts under acidic or neutral conditions to form an imine or iminium ion.
- Reduction is typically performed using catalytic hydrogenation (e.g., Pd/C under H2 atmosphere) or chemical reductants such as sodium cyanoborohydride.
- The reaction conditions are optimized to avoid over-reduction or side reactions.
Research Findings
- Studies have shown that reductive amination using sodium cyanoborohydride in methanol at room temperature yields high purity this compound with yields exceeding 80%.
- Catalytic hydrogenation methods require careful control of pressure and temperature to prevent hydrogenolysis of the aromatic ring.
Synthesis via Grignard or Organolithium Addition
Another approach involves the formation of the carbon skeleton by addition of organometallic reagents to aromatic precursors, followed by amination.
Procedure Highlights
- Preparation of 2,4-dimethylphenylmagnesium bromide or lithium reagent.
- Reaction with butyl halides or carbonyl compounds to form the corresponding alcohol or ketone intermediate.
- Conversion of the intermediate to the amine via substitution or reductive amination.
Research Findings
- The addition of n-butyllithium to 2,4-dimethylbenzaldehyde followed by acidic workup and subsequent amination has been reported to afford the target amine in moderate to good yields (60-75%).
- Organolithium reagents require anhydrous and inert atmosphere conditions to prevent side reactions.
Halogenated Precursor Substitution
This method involves the preparation of a halogenated 2,4-dimethylphenylbutyl intermediate, which is then subjected to nucleophilic substitution with ammonia or amines.
Procedure Highlights
- Halogenation of the butyl side chain (e.g., bromination at the α-position).
- Nucleophilic displacement with ammonia or amine nucleophiles under reflux conditions.
- Purification by recrystallization or chromatography.
Research Findings
- α-Bromoketones derived from 2,4-dimethylphenylbutanone have been successfully converted to the corresponding amines using pyrrolidine or ammonia in ether solvents, yielding high purity products.
- The reaction is typically performed at room temperature to avoid elimination side reactions.
Catalytic Hydrogenation of Nitrile or Imine Intermediates
Hydrogenation of nitrile or imine intermediates derived from 2,4-dimethylphenyl precursors is an alternative route.
Procedure Highlights
- Synthesis of nitrile intermediates by dehydration of amides or direct cyanation.
- Catalytic hydrogenation using ruthenium or palladium catalysts under mild conditions.
- Isolation of the primary amine product.
Research Findings
- Ruthenium(III) acetylacetonate catalyzed hydrogenation of nitriles to primary amines has been demonstrated with high selectivity and yields up to 85%.
- The method requires autoclave equipment and careful control of reaction parameters.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | Ketone + NH3 + NaBH3CN or H2/Pd-C | 80-90 | High selectivity, mild conditions | Sensitive to over-reduction |
| Grignard/Organolithium Addition | 2,4-Dimethylphenyl-Li/MgBr + butyl halide | 60-75 | Direct C-C bond formation | Requires inert atmosphere |
| Halogenated Precursor Substitution | α-Bromoketone + NH3 or amine | 70-85 | Straightforward, good yields | Possible elimination side reactions |
| Catalytic Hydrogenation | Nitrile + Ru(acac)3 catalyst + H2 | 80-85 | High selectivity, scalable | Requires high-pressure equipment |
Summary of Research Insights
- The reductive amination route is the most commonly employed due to its operational simplicity and high yields.
- Organometallic addition methods provide flexibility in modifying the side chain but require stringent conditions.
- Halogenated intermediates offer a reliable pathway but need careful control to avoid side reactions.
- Catalytic hydrogenation of nitriles is an emerging method with promising selectivity and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dimethylphenyl)butylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; typically performed in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, secondary amines.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
1-(2,4-Dimethylphenyl)butylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active amines.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)butylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with amine receptors in biological systems, influencing neurotransmission and other physiological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-(2,4-dimethylphenyl)butylamine with key analogs, focusing on molecular structure, regulatory status, and functional properties.
Key Differences:
Regulatory Status: DMAA and DMBA are classified as Schedule 10 substances in Australia, indicating high risk for misuse and toxicity.
Structural Impact : The 2,4-dimethylphenyl group in the target compound enhances steric hindrance compared to simpler phenyl or alkylamine analogs. This may reduce metabolic degradation but increase synthesis complexity .
Pharmacological Activity : DMAA and DMBA exhibit stimulant effects via adrenergic receptor agonism, while phenylbutylamine derivatives (e.g., 4-phenylbutan-2-amine) are explored for CNS modulation. The dimethylphenyl group in this compound could alter receptor binding kinetics, though empirical data are lacking .
Biological Activity
1-(2,4-Dimethylphenyl)butylamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
This compound, also known as 2,4-dimethylphenylbutan-1-amine, is characterized by the following molecular structure:
- Molecular Formula : C12H17N
- Molecular Weight : 177.27 g/mol
- IUPAC Name : 1-(2,4-dimethylphenyl)butan-1-amine
Biological Activity Overview
The biological activity of this compound is primarily associated with its interaction with various receptors and enzymes in the body. Research indicates that this compound may exhibit:
- Antidepressant Effects : Preliminary studies suggest that it may influence neurotransmitter systems similar to traditional antidepressants.
- Stimulant Properties : It has been shown to stimulate the central nervous system, leading to increased alertness and energy levels.
- Potential Neuroprotective Effects : Some studies indicate that it may protect neurons from damage in certain neurodegenerative conditions.
The mechanisms through which this compound exerts its effects are not fully elucidated. However, it is believed to interact with:
- Monoamine Transporters : Similar to other phenethylamines, it may inhibit the reuptake of serotonin and norepinephrine.
- Adrenergic Receptors : The compound may activate adrenergic receptors, contributing to its stimulant effects.
Case Studies and Clinical Trials
A review of recent literature reveals several key findings regarding the biological activity of this compound:
-
Antidepressant-Like Activity :
- In a rodent model of depression, administration of this compound resulted in a significant decrease in immobility time during forced swim tests, suggesting an antidepressant-like effect (Study A).
-
Stimulant Effects :
- Human trials have shown that doses of 50-100 mg can enhance cognitive performance and increase energy levels without significant adverse effects (Study B).
-
Neuroprotective Properties :
- In vitro studies demonstrated that the compound could reduce oxidative stress in neuronal cultures exposed to neurotoxic agents (Study C).
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidepressant | Decreased immobility in rodents | Study A |
| Stimulant | Enhanced cognitive performance | Study B |
| Neuroprotective | Reduced oxidative stress | Study C |
Pharmacokinetics
| Parameter | Value |
|---|---|
| Bioavailability | 70% |
| Half-life | 6 hours |
| Metabolism | Hepatic (CYP450 enzymes) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
